Tert-butyl3-fluoropiperidine-3-carboxylatehydrochloride

Conformational analysis Fluorine gauche effect Piperidine stereochemistry

tert-Butyl 3-fluoropiperidine-3-carboxylate hydrochloride (CAS 2803856-56-4, MW 239.71, C₁₀H₁₉ClFNO₂) is a fluorinated piperidine building block featuring a geminal 3-fluoro-3-carboxylate substitution pattern on the piperidine ring, supplied as the hydrochloride salt with a free secondary amine. The compound belongs to the class of 3-fluoropiperidine-3-carboxylate esters, which are distinguished from simpler 3-fluoropiperidines [CAS 116574-75-5] by the presence of an ester handle at the fluorine-bearing carbon, and from 1-Boc-3-fluoropiperidine-3-carboxylic acid [CAS 934342-39-9] by orthogonal protection (free NH with tert-butyl ester rather than N-Boc with free carboxylic acid).

Molecular Formula C10H19ClFNO2
Molecular Weight 239.71 g/mol
Cat. No. B13549283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-fluoropiperidine-3-carboxylatehydrochloride
Molecular FormulaC10H19ClFNO2
Molecular Weight239.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1(CCCNC1)F.Cl
InChIInChI=1S/C10H18FNO2.ClH/c1-9(2,3)14-8(13)10(11)5-4-6-12-7-10;/h12H,4-7H2,1-3H3;1H
InChIKeyOYAOQWAKZZAOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Fluoropiperidine-3-Carboxylate Hydrochloride: Procurement-Relevant Structural and Physicochemical Baseline


tert-Butyl 3-fluoropiperidine-3-carboxylate hydrochloride (CAS 2803856-56-4, MW 239.71, C₁₀H₁₉ClFNO₂) is a fluorinated piperidine building block featuring a geminal 3-fluoro-3-carboxylate substitution pattern on the piperidine ring, supplied as the hydrochloride salt with a free secondary amine. The compound belongs to the class of 3-fluoropiperidine-3-carboxylate esters, which are distinguished from simpler 3-fluoropiperidines [CAS 116574-75-5] by the presence of an ester handle at the fluorine-bearing carbon, and from 1-Boc-3-fluoropiperidine-3-carboxylic acid [CAS 934342-39-9] by orthogonal protection (free NH with tert-butyl ester rather than N-Boc with free carboxylic acid) [1]. This substitution pattern imparts a characteristic conformational bias — the 3-fluorine strongly prefers the axial orientation in the protonated form due to a charge-dipole interaction between N⁺–H and C–F bonds — which is absent in non-fluorinated piperidine-3-carboxylate analogs [2].

Why Generic 3-Fluoropiperidine or Non-Fluorinated Piperidine-3-Carboxylate Building Blocks Cannot Substitute for Tert-Butyl 3-Fluoropiperidine-3-Carboxylate Hydrochloride


Substituting this compound with a simpler 3-fluoropiperidine hydrochloride [CAS 737000-77-0] forfeits the 3-carboxylate ester handle required for subsequent C–C bond construction or prodrug elaboration. Replacing it with the non-fluorinated analog tert-butyl piperidine-3-carboxylate hydrochloride [CAS 301180-05-2, pKa ≈ 9.28] sacrifices both the ~0.8–1.8 unit pKa reduction conferred by fluorine [1] and the axial-F conformational lock that pre-organizes the scaffold for target engagement [2]. Using the N-Boc-protected alternative 1-Boc-3-fluoropiperidine-3-carboxylic acid [CAS 934342-39-9] introduces a mandatory Boc deprotection step before N-functionalization, adding synthetic complexity and potentially compromising acid-sensitive downstream intermediates [3]. The target compound's orthogonal protection strategy — free amine (as HCl salt) with a tert-butyl ester — uniquely enables direct, chemoselective N-derivatization while the ester remains intact, a feature not replicated by any single in-class alternative.

Quantitative Differentiation Evidence for Tert-Butyl 3-Fluoropiperidine-3-Carboxylate Hydrochloride vs. Closest Analogs


Conformational Lock: Complete Axial-Fluorine Preference vs. Equatorial Preference in Non-Fluorinated 3-Carboxypiperidine

The 3-fluoro-3-carboxylate substitution pattern forces the fluorine atom into a single axial orientation regardless of protonation state. For the close analog 3-carboxy-3-fluoropiperidine (the free acid form of the target compound), ¹H and ¹⁹F NMR spectroscopy in D₂O demonstrates a single common F-axial conformer across zwitterion, monocation (1 N DCl), and free-base (1 N NaOD) states, with diagnostic coupling constants ³J_H2ax,F = 34.3 Hz and ³J_H4ax,F = 44.4 Hz [1]. The axial-to-equatorial ratio is 96–100:1 in aqueous solution [2]. In contrast, the non-fluorinated analog 3-carboxypiperidine (nipecotic acid) populates the equatorial conformer to 65–75% under identical aqueous conditions [1]. This represents a complete conformational reversal driven by the electrostatic N⁺–H···F–C charge-dipole interaction.

Conformational analysis Fluorine gauche effect Piperidine stereochemistry

Piperidine pKa Reduction: 3-Fluoro-3-Carboxylate vs. Non-Fluorinated tert-Butyl Piperidine-3-Carboxylate

The electron-withdrawing 3-fluoro substituent significantly attenuates piperidine basicity. The predicted pKa of the conjugate acid for 3-fluoropiperidine is 8.48 ± 0.10, representing a reduction of approximately 2.0–2.7 log units from the parent piperidine (pKa ≈ 10.6–11.2) . For the direct non-fluorinated comparator tert-butyl piperidine-3-carboxylate hydrochloride [CAS 301180-05-2], the predicted pKa is 9.28 ± 0.10 . The target compound, bearing both the 3-fluoro and the 3-tert-butyl ester, is expected to exhibit a pKa in the range of approximately 7.5–8.5 — a reduction of ~0.8–1.8 units versus the non-fluorinated ester analog. Experimentally measured pKa values for related monofluorinated piperidine derivatives in the systematic Melnykov et al. (2023) study confirm that monofluorination typically reduces piperidine pKa by 1.5–2.5 units depending on the substitution pattern [1].

Basicity modulation pKa Drug-likeness optimization

hERG Liability Reduction: Fluorine-Mediated Basicity Attenuation Correlated with Cardiac Safety Improvement

The relationship between fluorinated piperidine basicity and hERG channel affinity is established across multiple independent studies. Le Roch et al. (2024) calculated pKa values for a library of fluorinated piperidines and explicitly demonstrated that fluorine atoms notably lower basicity, which is directly correlated to reduced affinity for hERG channels and consequently lower cardiac toxicity risk [1]. In a parallel drug discovery context, trans-3-fluoropiperidine incorporation reduced rat in vivo clearance from above liver blood flow to 19 mL/min/kg and simultaneously improved the hERG profile by attenuating piperidine basicity [2]. The Melnykov et al. (2023) systematic study further confirmed that mono- and difluorinated piperidines retain high metabolic stability (low intrinsic microsomal clearance) while providing pKa and LogP modulation [3]. Although direct hERG IC₅₀ data for the target compound itself have not been published, the class-level evidence strongly supports that the 3-fluoro-3-carboxylate motif confers a superior cardiac safety starting point relative to non-fluorinated piperidine-3-carboxylate building blocks.

hERG Cardiac safety Basicity-driven selectivity Lead optimization

Orthogonal Synthetic Handle: Direct N-Functionalization Enabled by Free Amine (HCl Salt) with Intact tert-Butyl Ester vs. N-Boc Protected Alternatives

The target compound presents a unique orthogonal protection strategy among 3-fluoropiperidine-3-carboxylate building blocks. It bears a free secondary amine (stabilized as the HCl salt) and a tert-butyl ester at the 3-position. This enables direct N-alkylation, N-acylation, or N-sulfonylation without any deprotection step, while the tert-butyl ester remains intact for subsequent chemoselective cleavage under acidic conditions (e.g., TFA/DCM) [1]. The closest commercially widespread alternative, 1-Boc-3-fluoropiperidine-3-carboxylic acid [CAS 934342-39-9, MW 247.26], requires Boc deprotection (TFA or HCl/dioxane) before N-functionalization, exposing the free carboxylic acid to undesired side reactions and adding a synthetic step. Furthermore, removing the Boc group under acidic conditions is incompatible with acid-labile downstream intermediates. Another alternative, tert-butyl 3-fluoropiperidine-1-carboxylate [CAS 1068560-26-8, MW 203.25], lacks the 3-carboxylate ester handle entirely [2]. The target compound thus minimizes the protection/deprotection cycle count by one full iteration compared to N-Boc alternatives, representing tangible synthetic efficiency gains in parallel library synthesis [3].

Synthetic efficiency Orthogonal protecting groups Medicinal chemistry building blocks Library synthesis

High-Impact Research and Industrial Application Scenarios for Tert-Butyl 3-Fluoropiperidine-3-Carboxylate Hydrochloride


Fragment-Based Drug Discovery (FBDD): Synthesis of Conformationally Biased 3D Fluorinated Piperidine Fragment Libraries

The target compound serves as an ideal entry point for constructing fragment libraries enriched in sp³ character and conformational bias. Le Roch et al. (2024) demonstrated that fluorinated piperidines exhibit favorable 'lead-likeness' and three-dimensionality metrics, with one 3-fluoro scaffold being specifically recognized by the catalytic pocket of SARS-CoV-2 3CLᵖʳᵒ [1]. The axial-F conformational lock (≥96:1 preference) reduces the entropic cost of binding interactions, a critical advantage in fragment-based screening where weak initial hits (Kd ≈ mM–μM) must be efficiently optimized [2]. The free NH handle permits rapid, parallel N-derivatization to probe vector requirements from the piperidine nitrogen, while the tert-butyl ester can be orthogonally cleaved or transesterified to access diverse carboxylic acid bioisosteres [3].

Cardiac-Safe Lead Optimization: Preemptive hERG De-risking through Basicity-Modulated Piperidine Scaffolds

Programs targeting ion channels, GPCRs, or kinases where piperidine-containing leads carry hERG liability can incorporate the 3-fluoro-3-carboxylate motif as a foundational design element. The class-level evidence from Melnykov et al. (2023) demonstrates that monofluorination reduces piperidine pKa by 1.5–2.5 units while preserving high metabolic stability (low intrinsic microsomal clearance) [1]. The Le Roch et al. (2024) chemoinformatic analysis further established the direct correlation between fluorination-lowered basicity and reduced hERG channel affinity [2]. In a concrete medicinal chemistry example, trans-3-fluoropiperidine incorporation reduced rat clearance to 19 mL/min/kg and improved hERG safety margins [3]. Using the target compound at the scaffold design stage can therefore pre-empt late-stage cardiac safety attrition.

Synthesis of 3,3-Disubstituted Piperidine Peptidomimetics and Conformationally Restricted Amino Acid Analogs

The geminal 3-fluoro-3-carboxylate architecture mimics the quaternary α-carbon of α,α-disubstituted amino acids, with fluorine serving as a stereoelectronic mimic of the hydroxyl group or hydrogen. The complete axial-F preference (demonstrated for the close analog 3-carboxy-3-fluoropiperidine by ¹H/¹⁹F NMR, with ³J_H2ax,F = 34.3 Hz and ³J_H4ax,F = 44.4 Hz across all protonation states [1]) provides a rigid molecular scaffold for constraining peptide backbone geometry. The tert-butyl ester serves as a protected carboxylate that can be unmasked to the free acid for peptide coupling after N-functionalization, whereas N-Boc alternatives require inverted deprotection logic that complicates solid-phase peptide synthesis workflows [2].

Agrochemical and Crop Protection Intermediate: Fluorinated Heterocycle Introduction into Fungicidal Piperidine Carboxylate Scaffolds

Patent literature (e.g., Bayer CropScience disclosures) demonstrates that fluorinated piperidine carboxylic acid derivatives are active pharmacophores in fungicidal compositions [1]. The target compound provides a pre-fluorinated, ester-protected piperidine-3-carboxylate that can be directly elaborated into agrochemical lead matter without the need for late-stage, low-yielding fluorination of the piperidine core. The hydrochloride salt form offers practical advantages in industrial-scale synthesis: it is a crystalline solid with defined stoichiometry that avoids the handling challenges of free-base piperidines (volatility, hygroscopicity), as evidenced by the commercial availability in quantities from 5 mg to 1 g with 95.0% purity from specialty suppliers [2].

Quote Request

Request a Quote for Tert-butyl3-fluoropiperidine-3-carboxylatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.